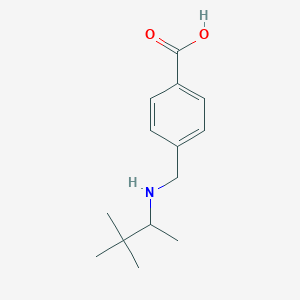

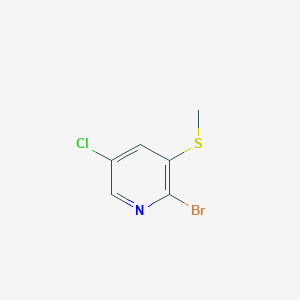

2-broMo-5-chloro-3-(Methylthio)pyridine

Vue d'ensemble

Description

2-bromo-5-chloro-3-(methylthio)pyridine (BCMP) is a heterocyclic organic compound with the molecular formula C6H5BrClNOS. It is an important organic intermediate used in agrochemicals, pharmaceuticals, and dyestuff fields . BCMP is a pyridine analog that has recently gained attention due to its potential applications in various fields of research and industry.

Synthesis Analysis

The synthesis of 2-bromo-5-chloro-3-(methylthio)pyridine involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . A commercial sample of 2-bromo-5-methylpyridine was used for the crystallization .Molecular Structure Analysis

The molecular structure of 2-bromo-5-chloro-3-(methylthio)pyridine is planar and lies on a crystallographic plane of symmetry . The molecule has a half molecule present in the asymmetric unit .Chemical Reactions Analysis

This chemical can act as the raw material to prepare 2:2’-dipyridyl and its derivatives . It may be involved in the synthesis of biaryls through a one-pot tandem borylation/Suzuki-Miyaura cross-coupling reaction catalyzed by a palladacycle . It has been demonstrated to function as the substrate in a general palladium-catalyzed coupling of aryl bromides/triflates and thiols .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-bromo-5-chloro-3-(methylthio)pyridine include a molecular weight of 206.47 g/mol . The refractive index n20/D is 1.555 (lit.) and the density is 1.453 g/mL at 25 °C (lit.) .Applications De Recherche Scientifique

Synthesis of Novel Compounds

- 2-bromo-5-chloro-3-(methylthio)pyridine serves as a key precursor in the synthesis of 3-halo-2-(hetero)arylthieno[2,3-b]pyridines and thieno[3,2-b]pyridines, used in the development of new chemical entities (Begouin, Peixoto, & Queiroz, 2013).

Reactions and Derivative Formation

- It is utilized in reactions leading to the formation of various derivatives, for instance, in bromination reactions producing substituted 3-(bromoacetyl)pyridine (Zav’yalova, Zubarev, & Shestopalov, 2009).

Palladium-Catalyzed Reactions

- This compound is instrumental in palladium-catalyzed Suzuki cross-coupling reactions, enabling the synthesis of various pyridine derivatives with potential applications in chiral dopants for liquid crystals and biological activities (Ahmad et al., 2017).

Crystal Structure and Antitumor Activity

- Studies on its derivatives, like the enantiomers of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide, reveal insights into crystal structures, absolute configurations, and potential antitumor activities (Zhou et al., 2015).

Halogen-rich Intermediate Synthesis

- It acts as a halogen-rich intermediate for synthesizing pentasubstituted pyridines, contributing significantly to medicinal chemistry research (Wu, Porter, Frennesson, & Saulnier, 2022).

Mécanisme D'action

Safety and Hazards

Orientations Futures

The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry . It is expected that many novel applications of 2-bromo-5-chloro-3-(methylthio)pyridine will be discovered in the future .

Propriétés

IUPAC Name |

2-bromo-5-chloro-3-methylsulfanylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClNS/c1-10-5-2-4(8)3-9-6(5)7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIYZXEKLYMCDNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(N=CC(=C1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

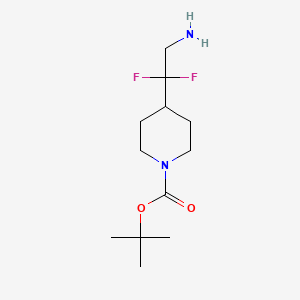

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromo-8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1381478.png)

![1-{[(Benzyloxy)carbonyl]amino}-3,3-dimethylcyclohexane-1-carboxylic acid](/img/structure/B1381497.png)